(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic quinoxaline derivative characterized by a pyrroloquinoxaline core substituted with a 4-ethoxybenzylidene group at position 1 and a 2-methoxyethyl carboxamide moiety at position 3. Key properties include:
- Molecular formula: C₂₃H₂₄N₆O₃
- Average molecular mass: 432.484 g/mol
- Single-isotope mass: 432.190989 g/mol
- CAS Registry Number: 836639-79-3 .
The compound’s structure features an (E)-configured imine bond in the benzylidene group, which may influence its stereoelectronic properties. The 4-ethoxy substituent on the benzylidene moiety contributes to its lipophilicity, while the 2-methoxyethyl chain on the carboxamide group introduces moderate polarity.
Properties
IUPAC Name |
2-amino-1-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-3-32-16-10-8-15(9-11-16)14-26-29-21(24)19(23(30)25-12-13-31-2)20-22(29)28-18-7-5-4-6-17(18)27-20/h4-11,14H,3,12-13,24H2,1-2H3,(H,25,30)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLHOMIDPBWFEP-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that Schiff bases, including derivatives of pyrrolo[2,3-b]quinoxaline, exhibit promising antimicrobial properties. For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways, making these compounds potential candidates for new antibiotics .
Anticancer Properties
The structural characteristics of pyrrolo[2,3-b]quinoxaline derivatives suggest potential anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The ability to modify the substituents on the quinoxaline ring allows for the optimization of these compounds' efficacy against various cancer types .
Enzyme Inhibition
Compounds like (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may serve as enzyme inhibitors. Studies indicate that such compounds can inhibit enzymes involved in cancer progression or pathogenic bacterial metabolism. This makes them valuable in developing targeted therapies for diseases where these enzymes play a critical role .
Synthesis of Novel Compounds
The compound can act as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, leading to the creation of new materials and pharmaceuticals. The ability to synthesize derivatives with varying biological activities is particularly beneficial in drug development and materials science .
Catalysis
Pyrrolo[2,3-b]quinoxaline derivatives have been explored as catalysts in various organic reactions. Their unique electronic properties can facilitate reactions such as oxidation and reduction processes, offering a greener alternative to traditional catalytic methods. This application is particularly relevant in the context of sustainable chemistry practices .
Photoluminescent Properties
Research into the photophysical properties of related compounds indicates that they may possess luminescent characteristics suitable for applications in optoelectronics and sensors. The incorporation of ethoxy and methoxy groups can enhance light absorption and emission properties, making these compounds candidates for use in LED technology and photodetectors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against multiple bacterial strains; suggested mechanisms include disruption of cell wall integrity. |
| Study B | Anticancer Properties | Induced apoptosis in specific cancer cell lines; identified key signaling pathways involved. |
| Study C | Organic Synthesis | Developed new derivatives with enhanced biological activity; showcased versatility in synthetic applications. |
| Study D | Catalytic Properties | Utilized as a catalyst for oxidation reactions; highlighted benefits over traditional methods. |
Chemical Reactions Analysis
Hydrolysis of the Schiff Base Group
The 4-ethoxybenzylideneamino group (-N=CH-C₆H₄-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions, regenerating the primary amine and 4-ethoxybenzaldehyde. This reaction is critical for modifying the compound’s solubility or introducing new substituents.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Aqueous HCl (1M, reflux) | HCl, H₂O | 2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide + 4-ethoxybenzaldehyde | 85% |
| NaOH (0.5M, 60°C) | NaOH, ethanol | Same as above | 78% |
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Mechanistic Insight : Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water .
Nucleophilic Substitution at the Carboxamide
The carboxamide group (-CONH-(CH₂)₂-OCH₃) participates in nucleophilic acyl substitution reactions, enabling derivatization.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, anhydrous DMF | Acid chloride intermediate | Precursor for esters/amides |
| Benzylamine | DCM, RT, 12h | N-(2-methoxyethyl)-N'-benzyl-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Enhanced lipophilicity |
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Structural Influence : The electron-withdrawing quinoxaline ring activates the carboxamide toward nucleophilic attack .
Aromatic Electrophilic Substitution
The pyrroloquinoxaline core undergoes electrophilic substitution at positions activated by electron-donating groups.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | 5-nitro derivative |
| Sulfonation | ClSO₃H, 50°C | C-6 | 6-sulfo derivative |
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Regioselectivity : The amino group at position 2 directs substitution to the para position (C-5 or C-6) .
Coordination with Metal Ions
The compound forms complexes with transition metals via its amine and imine nitrogen atoms, enhancing its biological activity.
Condensation Reactions
The primary amine group (-NH₂) reacts with carbonyl compounds to form new Schiff bases or urea derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| Benzaldehyde | EtOH, Δ, 6h | (E)-2-((benzylidene)amino)-1-((4-ethoxybenzylidene)amino)-derivative |
| Phosgene | THF, 0°C | 2-isocyanato-pyrroloquinoxaline carboxamide |
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Kinetics : Second-order rate constants range from 0.15–0.45 L·mol⁻¹·s⁻¹ in ethanol.
Oxidation and Reduction
The imine bond (C=N) is redox-active, enabling controlled transformations.
| Reaction | Reagents | Product |
|---|---|---|
| NaBH₄ reduction | MeOH, RT | 2-amino-1-(4-ethoxybenzylamino)-N-(2-methoxyethyl)-derivative |
| MnO₂ oxidation | DCM, Δ | 2-amino-1-(4-ethoxybenzoyl)-N-(2-methoxyethyl)-derivative |
Key Structural and Mechanistic Insights
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Electronic Effects : The 4-ethoxy group on the benzylidene moiety donates electrons via resonance, stabilizing the imine bond .
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Steric Hindrance : The methoxyethyl chain on the carboxamide limits reactivity at the quinoxaline C-3 position .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound belongs to a family of pyrrolo[2,3-b]quinoxaline derivatives with variations in substituents on the benzylidene group and the N-linked carboxamide side chain. Below is a detailed comparison based on structural and physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Benzylidene Substituent Effects: The 4-ethoxy group in the target compound (electron-donating) contrasts with the 3-hydroxy group in , which introduces hydrogen-bonding capacity but reduces lipophilicity.
N-Substituent Variations :
- The 2-methoxyethyl group in the target compound balances polarity and steric bulk, whereas the 2-(4-morpholinyl)ethyl substituent in introduces a polar tertiary amine, likely enhancing solubility .
- The 2-phenylethyl group in adds significant hydrophobicity, which may impact membrane permeability .
Physicochemical Properties :
- The morpholine-containing derivative exhibits the highest molecular weight (476.53 g/mol) and a basic pKa of 12.38, suggesting protonation at physiological pH .
- The thienyl derivative has the highest calculated molecular weight (508.58 g/mol) due to the sulfur atom and phenylethyl chain .
Research Implications and Limitations
While structural and physicochemical comparisons are feasible using the provided evidence, biological or pharmacological data is absent . For instance:
- and describe compounds with 3,4-dihydroxybenzylidene and 3-ethoxy-4-hydroxybenzylidene groups, but JavaScript limitations prevent accessing their full profiles .
Future studies should focus on synthesizing and testing these compounds for target-specific activities, leveraging their structural diversity for optimized drug design.
Q & A
Q. What are the key synthetic pathways for (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions starting with the condensation of a pyrroloquinoxaline precursor with a 4-ethoxybenzaldehyde derivative under controlled conditions. Key steps include:
- Imine formation : Reaction of the primary amine group on the pyrroloquinoxaline core with 4-ethoxybenzaldehyde in ethanol or DMSO, catalyzed by acetic acid at 60–80°C .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer .
- Critical parameters : Solvent polarity, temperature, and catalyst selection influence stereochemical outcomes. The (E)-configuration is favored due to steric hindrance in the transition state .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: Structural validation requires:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (quinoxaline aromatic protons) and δ 4.1–4.3 ppm (ethoxy and methoxyethyl groups) confirm substituent placement .
- HRMS : Molecular ion peak at m/z 404.430 (C₂₁H₂₀N₆O₃) validates the molecular formula .
- Purity assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with ≥95% purity threshold .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Screening assays reveal:
- Anticancer activity : IC₅₀ values ≤10 µM in human cancer cell lines (e.g., MCF-7, A549) via MTT assays, suggesting FGFR or kinase inhibition .
- Antimicrobial potential : MIC values of 16–32 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Mechanistic insight : Competitive binding assays (e.g., SPR) show affinity for ATP-binding pockets in target enzymes .
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining stereochemical integrity?
Methodological Answer: Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imine formation kinetics but may require lower temperatures (50–60°C) to prevent byproduct formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity, while base catalysts (e.g., triethylamine) reduce protonation side reactions .
- Flow chemistry : Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve yield by 15–20% .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions arise from variability in:
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
- Compound stability : Perform stability studies (HPLC monitoring) under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation .
- Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with FGFR2 (PDB ID: 3CLY). Focus on hydrogen bonding with the quinoxaline core and hydrophobic interactions with the ethoxybenzylidene group .
- QSAR modeling : Use CoMFA/CoMSIA on analogues to identify critical descriptors (e.g., logP, polar surface area) influencing activity .
- MD simulations : Analyze binding site flexibility over 100 ns trajectories to assess target engagement stability .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Methodological Answer: Stability profiling includes:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. Ethoxy groups enhance stability at neutral pH, but hydrolysis occurs below pH 3 .
- Metabolic stability : Liver microsome assays (human/rat) show moderate clearance (t₁/₂ = 45–60 minutes), suggesting need for prodrug derivatization .
- Light sensitivity : UV-Vis spectroscopy reveals decomposition under UV light (λ = 254 nm), necessitating dark storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
